molecular formula C9H17NO2 B182617 1-Oxa-9-azaspiro[5.5]undecan-5-ol CAS No. 174469-91-1

1-Oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No.: B182617
CAS No.: 174469-91-1
M. Wt: 171.24 g/mol
InChI Key: YSGOQZNAPVCOGT-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecan-5-ol is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Prins cyclization reaction. The process would require optimization of reaction conditions to ensure high yield and purity. Solvent removal is typically performed by evaporation on a rotary evaporator, followed by drying the residue under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-9-azaspiro[5.5]undecan-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Oxa-9-azaspiro[5.5]undecan-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-5-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall biosynthesis and ultimately the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-9-azaspiro[5.5]undecan-5-ol stands out due to its unique spirocyclic structure, which imparts a combination of flexibility and rigidity. This structural feature enhances its potential as a drug-like molecule with diverse biological activities. Additionally, its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGOQZNAPVCOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCNCC2)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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